molecular formula C18H13N5O4 B10811178 5-nitro-N,N'-di(pyridin-3-yl)benzene-1,3-dicarboxamide

5-nitro-N,N'-di(pyridin-3-yl)benzene-1,3-dicarboxamide

Cat. No.: B10811178
M. Wt: 363.3 g/mol
InChI Key: CIEQIXCKHCPMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with nitro and carboxamide groups, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopyridine in the presence of a nitro-substituted reagent. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as nitration, amidation, and purification to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine rings .

Scientific Research Applications

5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N,N’-di(pyridin-3-yl)benzene-1,3-dicarboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-nitro-1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-17(21-14-3-1-5-19-10-14)12-7-13(9-16(8-12)23(26)27)18(25)22-15-4-2-6-20-11-15/h1-11H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQIXCKHCPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.